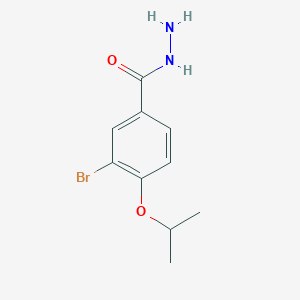
3-Bromo-4-isopropoxybenzohydrazide
Vue d'ensemble
Description
3-Bromo-4-isopropoxybenzohydrazide: is a chemical compound with the molecular formula C10H13BrN2O2 and a molecular weight of 273.13 g/mol . It is a derivative of benzoic acid, featuring a bromine atom at the third position and an isopropoxy group at the fourth position on the benzene ring, along with a hydrazide functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-isopropoxybenzohydrazide typically involves the reaction of 3-Bromo-4-isopropoxybenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol . The reaction can be represented as follows:
3-Bromo-4-isopropoxybenzoic acid+Hydrazine hydrate→this compound+Water
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of larger reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-4-isopropoxybenzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation Reactions: The hydrazide group can be oxidized to form corresponding azides or other oxidation products.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
Substitution Reactions: Products include azides, nitriles, and other substituted derivatives.
Oxidation Reactions: Products include azides, nitro compounds, and other oxidized derivatives.
Reduction Reactions: Products include amines and other reduced derivatives.
Applications De Recherche Scientifique
Chemistry: 3-Bromo-4-isopropoxybenzohydrazide is used as an intermediate in the synthesis of various organic compounds. It is employed in the preparation of heterocyclic compounds, which are important in medicinal chemistry and materials science .
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals. It serves as a building block for the synthesis of potential drug candidates with antimicrobial, anticancer, and anti-inflammatory properties .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated for its role in the synthesis of novel drugs targeting specific biological pathways .
Industry: The compound is used in the production of specialty chemicals and advanced materials. It is employed in the synthesis of dyes, pigments, and other industrially relevant compounds .
Mécanisme D'action
The mechanism of action of 3-Bromo-4-isopropoxybenzohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The hydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity . The isopropoxy group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparaison Avec Des Composés Similaires
- 3-Bromo-4-methoxybenzohydrazide
- 3-Bromo-4-ethoxybenzohydrazide
- 3-Bromo-4-propoxybenzohydrazide
Comparison: 3-Bromo-4-isopropoxybenzohydrazide is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties compared to its methoxy, ethoxy, and propoxy analogs . The isopropoxy group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable scaffold in drug design and material science .
Propriétés
IUPAC Name |
3-bromo-4-propan-2-yloxybenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-6(2)15-9-4-3-7(5-8(9)11)10(14)13-12/h3-6H,12H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFAJCLGWSHVKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)NN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


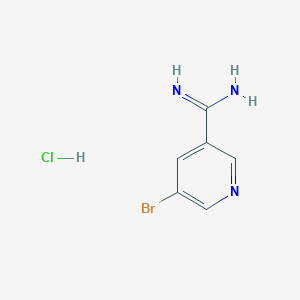
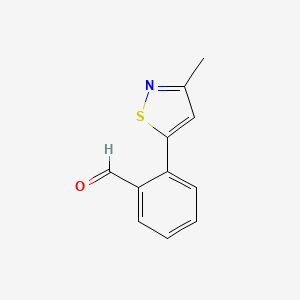
![6-Methyl-2-trifluoromethyl-thiazolo[3,2-b][1,2,4]triazole-5-carbonyl chloride](/img/structure/B1407018.png)
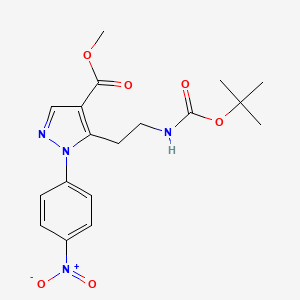
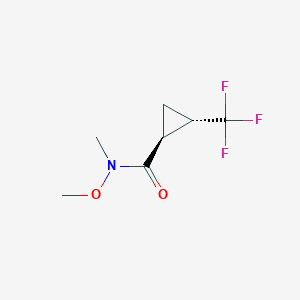
![N-[(1S)-4-ethoxycyclohex-3-en-1-yl]acetamide](/img/structure/B1407023.png)
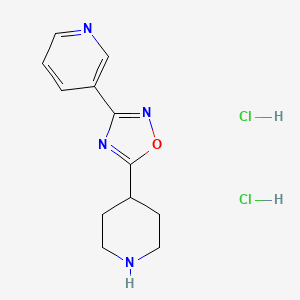
![Ethyl 2-[[(4-chlorophenyl)-cyano-methyl]amino]acetate](/img/structure/B1407027.png)

![Ethyl 5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-carboxylate](/img/structure/B1407029.png)
![2-piperazin-1-yl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one dihydrochloride](/img/structure/B1407031.png)
![Ethyl 1-[cyano-(3,4-dichlorophenyl)methyl]piperidine-4-carboxylate](/img/structure/B1407033.png)
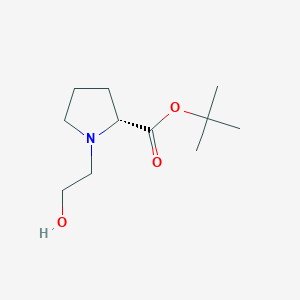
![4-[(1,3-Dimethyl-1H-pyrazol-5-yl)oxy]benzoic acid](/img/structure/B1407039.png)
